molecular formula C9H11NO B104784 1,2,3,4-Tetrahydroisoquinolin-6-ol CAS No. 14446-24-3

1,2,3,4-Tetrahydroisoquinolin-6-ol

Cat. No.: B104784
CAS No.: 14446-24-3
M. Wt: 149.19 g/mol
InChI Key: SCMZIFSYPJICCV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-6-ol is a chemical compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely distributed in nature. The structure of this compound consists of a tetrahydroisoquinoline core with a hydroxyl group at the sixth position.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative disorders and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Preparation Methods

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-6-ol can be compared with other similar compounds such as:

The presence of the hydroxyl group in this compound makes it unique, as it can participate in hydrogen bonding and other interactions that influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMZIFSYPJICCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162711
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-24-3
Record name 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14446-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-6-ol
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Record name 1,2,3,4-Tetrahydro-6-isoquinolinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WR7DU65P7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Combine 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline (5.0, 20.5 mmol) and 48% HBr(aq), 20 ml at room temperature. After the reaction refluxes for 24 hours, cool the reaction to room temperature and concentrate under reduced pressure. Triturate with ethyl acetate and filter to afford 5.5 g, 20.5 mmol (99% yield) of the title compound as a tan solid: 1H NMR (500 MHz, DMSO); 2.8-2.9 (2H, m), 3.3-3.4 (2H, m), 4.1 (2H, s), 6.5-6.7 (2H, m), 6.9-7.1 (1H, m), 8.8-9.0 (2H, br s), 9.4-9.5 (1H, s).
Quantity
20.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of boron tribromide (1.2 mL, 12.5 mmol) in dichloromethane (12.5 mL) was added dropwise to a −78° C. solution of 6-methoxytetrahydroisoquinoline (1.0 g, 5.0 mol, prepared as described in Org. Synth 1988, 67, 60) in dichloromethane (38 mL) The mixture was stirred for 1 hour, warmed to 0° C., stirred for 1 hour, warmed to room temperature, and stirred for 1 hour. The mixture was cooled to −78° C., treated dropwise with methanol (20 mL), warmed to room temperature, stirred for 1 hour, and concentrated to provide the desired product.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (14.7 g, 90 mmol) is dissolved into hydrobromic acid (48%, 300 ml), and the mixture is heated at 120° C. for 16 hr. The solvent is removed under reduced pressure to give the title compound as the hydrobromate.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How does the structure of 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives influence their activity on β-adrenoceptors?

A: Research indicates that the position and type of substituents on the this compound scaffold significantly impact its activity on different β-adrenoceptor subtypes []. For instance, while the parent compound Trimetoquinol (TMQ) acts as a non-selective β-adrenoceptor agonist, introducing 3',5'-diiodo substituents on the benzyl ring leads to selectivity towards the β3-adrenoceptor []. Further modifications, particularly halogen substitutions on the tetrahydroisoquinoline ring, were found to reduce either the potency or intrinsic activity on the β3-adrenoceptor []. These findings highlight the importance of structure-activity relationship studies in designing selective β3-adrenoceptor agonists.

Q2: Can this compound derivatives act on targets other than β-adrenoceptors?

A: Yes, research suggests that this compound derivatives can interact with various targets []. A study exploring the scaffold's steroidomimetic properties found that certain derivatives exhibited activity against the Estrogen Receptor-related Receptor α (ERRα), glucagon-like peptide 1 secretion, the calcitonin gene-related peptide receptor, and the metabotropic glutamate receptor 2 []. This suggests that the this compound core possesses a versatile pharmacophore that can be further optimized for selectivity towards a range of therapeutic targets.

Q3: How effective are this compound derivatives in inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)?

A: Research indicates that certain this compound derivatives show promising activity against 17β-HSD1, a key enzyme in estrogen biosynthesis and a potential target for hormone-dependent cancers []. Notably, the derivative 2-(4-chlorophenyl)-4-isopropyl-1,2,3,4-tetrahydroisoquinolin-6-ol displayed an IC50 value of 336 nM in inhibiting 17β-HSD1 activity []. This finding highlights the potential of this scaffold for development as an inhibitor of steroidogenic enzymes for therapeutic applications.

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